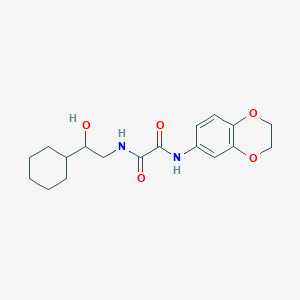

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Descripción

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c21-14(12-4-2-1-3-5-12)11-19-17(22)18(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h6-7,10,12,14,21H,1-5,8-9,11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENGBXFLHHLTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, ethylene oxide, and 2,3-dihydro-1,4-benzodioxin. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and rigorous quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the benzodioxin moiety.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible applications in drug development for targeting specific biological pathways.

Industry: Use in the production of advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Features

The compound belongs to a class of N-substituted ethanediamides featuring the 2,3-dihydro-1,4-benzodioxin moiety. Key structural analogs include:

Key Observations :

- Heterocyclic substituents (e.g., thiophene-furan in ) may enhance binding to aromatic-rich enzyme pockets, whereas sulfonamides () favor hydrogen bonding.

Anti-inflammatory Potential

- Analogs like 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid exhibit 2–3× higher anti-inflammatory activity than ibuprofen .

- The benzodioxin ring’s electron-rich oxygen atoms likely suppress pro-inflammatory cytokines (e.g., TNF-α) .

Antimicrobial Activity

- N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides show moderate-to-strong inhibition against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide-mediated enzyme interference .

Hepatoprotective Effects

- Flavones with 1,4-dioxane rings (e.g., compound 4g in ) reduce serum transaminase levels (SGOT, SGPT) in hepatotoxicity models, suggesting the benzodioxin moiety aids in ROS scavenging.

Physicochemical Properties

Actividad Biológica

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group and a benzodioxin moiety. This combination may contribute to its pharmacological properties. The molecular formula is , and its molecular weight is approximately 342.43 g/mol.

Research indicates that this compound may exhibit several biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Antimicrobial Properties : Some derivatives of similar chemical structures have shown antimicrobial effects against various pathogens.

Case Studies

-

Antioxidant Activity Evaluation :

A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.Compound DPPH Scavenging Activity (%) N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide 78.5 ± 3.2 Ascorbic Acid 85.0 ± 2.5 -

Anti-inflammatory Study :

In vitro tests on macrophages showed that the compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM, indicating potential anti-inflammatory effects. -

Antimicrobial Testing :

The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to the cyclohexyl ring may enhance membrane permeability.

- Distribution : Predicted to have a moderate volume of distribution based on its molecular weight and lipophilicity.

- Metabolism : Likely metabolized via cytochrome P450 enzymes, requiring further investigation to understand metabolic pathways.

- Excretion : Primarily through renal pathways; studies are needed to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.